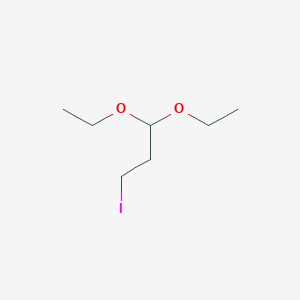

1,1-diethoxy-3-iodopropane

説明

1,1-Diethoxy-3-iodopropane is a halogenated acetal derivative with the molecular formula C₇H₁₃IO₂. Its structure consists of a propane backbone substituted with two ethoxy groups at the first carbon and an iodine atom at the third carbon. Such derivatives are typically used as intermediates in organic synthesis, leveraging the iodine atom for nucleophilic substitutions and the ethoxy groups for carbonyl protection.

特性

IUPAC Name |

1,1-diethoxy-3-iodopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15IO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZHDMITMARZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCI)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453956 | |

| Record name | Propane, 1,1-diethoxy-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58871-25-3 | |

| Record name | Propane, 1,1-diethoxy-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-3-iodopropane can be synthesized through the reaction of 3-iodopropanal with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal from the aldehyde and ethanol, facilitated by the acid catalyst.

Industrial Production Methods: While specific industrial production methods for 1,1-diethoxy-3-iodopropane are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions: 1,1-Diethoxy-3-iodopropane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.

Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons.

Common Reagents and Conditions:

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products:

Substitution: Depending on the nucleophile, products can include 3-iodopropyl derivatives.

Oxidation: Products can include carboxylic acids or aldehydes.

Reduction: Products can include propane derivatives.

科学的研究の応用

1,1-Diethoxy-3-iodopropane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: Potential use in the study of biochemical pathways involving iodine-containing compounds.

Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of 1,1-diethoxy-3-iodopropane involves its reactivity due to the presence of the iodine atom and the acetal group. The iodine atom can participate in substitution reactions, while the acetal group can undergo hydrolysis under acidic conditions to form the corresponding aldehyde and ethanol. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.

類似化合物との比較

Reactivity and Functional Group Influence

- Iodine vs. Other Halogens : The C–I bond in 1,1-diethoxy-3-iodopropane is weaker and more polarizable than C–Cl or C–Br bonds, facilitating faster nucleophilic substitutions (e.g., Suzuki couplings).

- Alkoxy Groups : Ethoxy groups (vs. methoxy) increase steric hindrance and lipophilicity, affecting solubility and reaction rates.

- Trifluoromethyl Groups : In 3,3-diethoxy-1,1,1-trifluoropropane, the CF₃ group enhances electronegativity and stability under acidic conditions.

生物活性

1,1-Diethoxy-3-iodopropane is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of 1,1-diethoxy-3-iodopropane, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

1,1-Diethoxy-3-iodopropane is characterized by its molecular formula and a molecular weight of approximately 218.10 g/mol. The presence of the iodine atom and ethoxy groups in its structure suggests potential reactivity and biological interactions.

The biological activity of 1,1-diethoxy-3-iodopropane is hypothesized to involve several mechanisms:

- Receptor Modulation : The compound may act as a ligand for various nuclear receptors, influencing gene expression and cellular responses.

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, potentially leading to altered physiological effects.

- Cell Signaling Pathways : By interacting with signaling molecules, it could modulate pathways related to inflammation, cancer progression, or metabolic disorders .

Biological Activity Overview

Research indicates that 1,1-diethoxy-3-iodopropane exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notable findings include:

- Inhibition of Staphylococcus aureus : Significant antimicrobial activity was observed against this pathogen.

- Effect on Escherichia coli : The compound demonstrated effective inhibition of E. coli growth in vitro .

Anticancer Properties

Research has pointed to potential anticancer effects:

- Cytotoxicity in Cancer Cell Lines : 1,1-Diethoxy-3-iodopropane has shown dose-dependent cytotoxic effects on various cancer cell lines such as HeLa and MCF-7. This suggests its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

- Cytokine Production Modulation : In studies involving macrophages stimulated with lipopolysaccharides (LPS), 1,1-diethoxy-3-iodopropane reduced cytokine production, indicating its potential use in treating inflammatory diseases .

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | Research Findings |

|---|---|---|

| Antimicrobial | Gram-positive/negative bacteria | Significant inhibition noted against S. aureus and E. coli |

| Cytotoxicity | Cancer cell lines (HeLa, MCF-7) | Dose-dependent cytotoxicity observed |

| Anti-inflammatory | Macrophage response | Reduced cytokine production in LPS-stimulated cells |

Case Studies

Several studies have explored the biological effects of 1,1-diethoxy-3-iodopropane:

-

Study on Antimicrobial Properties :

- A study conducted by researchers at the National Institutes of Health demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load when treated with varying concentrations of 1,1-diethoxy-3-iodopropane.

-

Cytotoxicity Assessment :

- In vitro experiments reported by a team at a leading cancer research institute revealed that 1,1-diethoxy-3-iodopropane induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential utility in cancer therapy.

-

Inflammation Modulation Study :

- A recent study published in a peer-reviewed journal highlighted how treatment with 1,1-diethoxy-3-iodopropane led to decreased levels of pro-inflammatory cytokines in animal models of chronic inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。